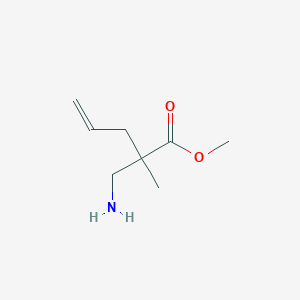![molecular formula C28H41ClN2O5 B13816668 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallopamil is an L-type calcium channel blocker that is an analog of verapamil. It is primarily used in the treatment of abnormal heart rhythms and other cardiovascular conditions. Gallopamil functions by inhibiting the influx of calcium ions into myocardial and vascular smooth muscle cells, which helps to regulate heart rate and reduce blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gallopamil involves the alkylation reaction of 3,4,5-trimethoxyphenylacetonitrile with isopropyl chloride using sodium amide as a base to form an intermediate nitrile. This intermediate undergoes a second alkylation with a specific alkyl chloride to yield gallopamil .
Industrial Production Methods: Industrial production of gallopamil follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Gallopamil undergoes various chemical reactions, including:
Oxidation: Gallopamil can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the nitrile group in gallopamil.
Substitution: Substitution reactions can occur at the aromatic rings or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of gallopamil, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Gallopamil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study calcium channel blockers.
Biology: Investigated for its effects on cellular calcium dynamics.
Medicine: Used in clinical trials for the treatment of severe asthma and other conditions.
Industry: Employed in the development of new cardiovascular drugs
Mecanismo De Acción
Gallopamil functions by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells. This inhibition reduces the contractility of the heart muscle and dilates blood vessels, leading to decreased blood pressure and heart rate. The molecular targets include the sarcoplasmic/endoplasmic reticulum calcium ATPase 2, angiotensin-converting enzyme, and neprilysin .
Comparación Con Compuestos Similares
Gallopamil is similar to other calcium channel blockers such as verapamil, nifedipine, and diltiazem. it is unique in its specific chemical structure and pharmacological profile:
Verapamil: Gallopamil is a methoxy derivative of verapamil and shares similar cardiovascular effects but with different potency and side effect profiles.
Nifedipine: Both are used to treat cardiovascular conditions, but gallopamil is better tolerated in some cases.
Gallopamil’s uniqueness lies in its specific chemical structure, which provides a distinct pharmacological profile and therapeutic potential.
Propiedades
Fórmula molecular |
C28H41ClN2O5 |
|---|---|
Peso molecular |
521.1 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C28H40N2O5.ClH/c1-27(2,35-8)28(20-29,22-11-13-24(32-5)26(19-22)34-7)15-9-16-30(3)17-14-21-10-12-23(31-4)25(18-21)33-6;/h10-13,18-19H,9,14-17H2,1-8H3;1H |
Clave InChI |
SCKOSSROZSMYFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


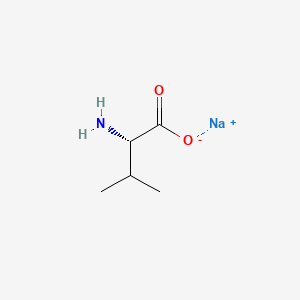
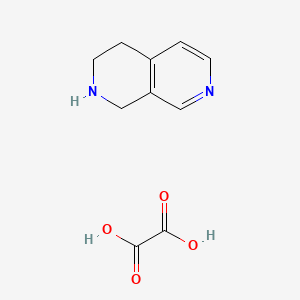
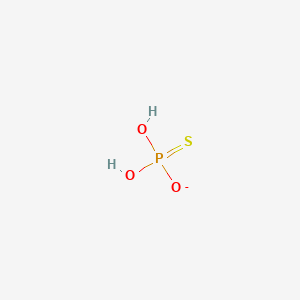
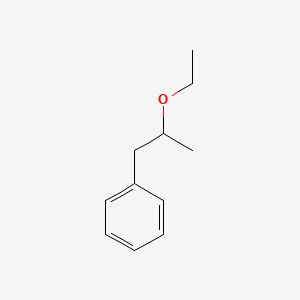
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)
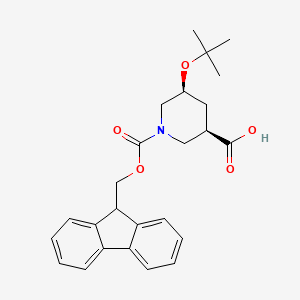
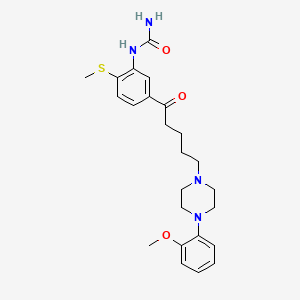
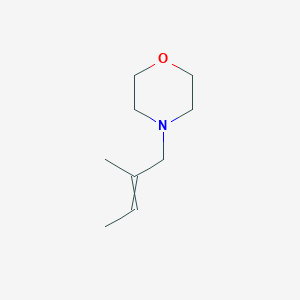
![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
